molecular formula C16H17NO2S2 B3710807 3-cyclohexyl-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-cyclohexyl-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3710807
M. Wt: 319.4 g/mol
InChI Key: KFLMWXXXDWJDCL-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-cyclohexyl-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one” is a type of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one . It is an analogue designed and synthesized for its potential anti-tyrosinase and antioxidant activities .


Synthesis Analysis

The synthesis of this compound involves a two-step reaction . The first step involves the preparation of -cyclohexylrhodanine by coupling methyl 2-mercaptoacetate and -cyclohexyl isothiocyanate in the presence of triethylamine . The second step involves a Knoevenagel condensation of the intermediate with benzaldehydes having hydroxyl, methoxyl, and/or bromo substituents on the phenyl ring in the presence of NaOAc in acetic acid .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using the 3JC4-Hβ values of C4 measured in proton-coupled 13 C mode . In silico docking simulations were performed to identify the binding site in tyrosinase .


Chemical Reactions Analysis

The compound exhibits potent tyrosinase inhibitory activity . It was found to inhibit mushroom tyrosinase more potently than kojic acid . The compound binds strongly to the active site of tyrosinase .

Mechanism of Action

The compound inhibits tyrosinase, an enzyme that catalyzes the oxidation of phenols . The compound binds to the active site of tyrosinase, inhibiting its activity . The inhibition of tyrosinase is a key mechanism in the compound’s anti-tyrosinase and antioxidant activities .

Properties

IUPAC Name

(5E)-3-cyclohexyl-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S2/c18-13-8-4-5-11(9-13)10-14-15(19)17(16(20)21-14)12-6-2-1-3-7-12/h4-5,8-10,12,18H,1-3,6-7H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLMWXXXDWJDCL-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexyl-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-cyclohexyl-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-cyclohexyl-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-cyclohexyl-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-cyclohexyl-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-cyclohexyl-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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